BN82002 hydrochloride

CDC25 phosphatase Enzyme inhibition Cancer research

Researchers requiring a validated, irreversible CDC25 family inhibitor for cell cycle and oncology studies often face confounding results from reversible inhibitors or unstable free base forms. BN82002 hydrochloride addresses these challenges with its stabilized hydrochloride salt and unique irreversible binding mechanism. • Irreversible pan-CDC25 inhibition (IC50 = 2.4-6.3 µM across CDC25A, B2, B3, C, C-cat) with ~20-fold selectivity over CD45 • Validated in vivo efficacy in xenograft models; induces cell cycle arrest in synchronized HeLa cells • Stable HCl salt ensures lot-to-lot consistency for HTS and long-term biochemical studies

Molecular Formula C19H26ClN3O4
Molecular Weight 395.9 g/mol
Cat. No. B10828015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN82002 hydrochloride
Molecular FormulaC19H26ClN3O4
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H
InChIKeyFGPZRTQNJSSCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BN82002 Hydrochloride: Potent and Irreversible Pan-CDC25 Phosphatase Inhibitor for Cell Cycle Research


BN82002 hydrochloride, a synthetic ortho-hydroxybenzylamino compound, is a potent, selective, and irreversible pan-inhibitor of the CDC25 phosphatase family (IC50 = 2.4–6.3 µM for CDC25A, B2, B3, C, and C-cat) . It is widely used as a chemical probe in cell cycle, oncology, and phosphatase signaling research due to its validated in vitro and in vivo activity [1].

Why BN82002 Hydrochloride Cannot Be Replaced by Other CDC25 Inhibitors


BN82002 hydrochloride is not interchangeable with other CDC25 inhibitors due to its unique irreversible binding mechanism, distinct selectivity profile, and the enhanced stability and solubility of its hydrochloride salt form [1]. While compounds like NSC95397 exhibit higher in vitro potency, they are reversible inhibitors that often lack the same in vivo efficacy and may target additional phosphatases, confounding experimental results [2]. The free base form of BN82002 is inherently unstable, necessitating the use of the stabilized hydrochloride salt to ensure reproducible biological activity [1].

Quantitative Evidence Supporting the Selection of BN82002 Hydrochloride


Superior Potency in CDC25C Inhibition Compared to the Prototype Inhibitor Menadione

In a direct enzyme inhibition assay using recombinant MBP–CDC25 and 3-O-methylfluorescein phosphate (OMFP) as substrate, BN82002 demonstrated an IC50 of 5.4 μM, whereas the early CDC25 inhibitor menadione showed an IC50 of 18.8 μM under identical conditions [1]. This represents a 3.5-fold improvement in potency.

CDC25 phosphatase Enzyme inhibition Cancer research

Enhanced Selectivity Over the CD45 Tyrosine Phosphatase

BN82002 hydrochloride exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase . This selectivity is critical for minimizing off-target effects in cellular and in vivo experiments.

Selectivity profiling Phosphatase panel Off-target effects

Stable Hydrochloride Salt Form Ensures Reproducible Biological Activity

The free base form of BN82002 is prone to instability, which can lead to inconsistent biological results. The hydrochloride salt form (BN82002 hydrochloride) is recommended as it retains the same biological activity while offering enhanced stability and solubility [1].

Chemical stability Salt form Reproducibility

Demonstrated In Vivo Antitumor Efficacy in Xenograft Models

In athymic nude mice bearing human pancreatic MIA PaCa-2 xenografts, BN82002 administered intraperitoneally at 15 mg/kg significantly reduced tumor growth rate [1]. This validates its utility beyond in vitro systems for translational cancer research.

In vivo efficacy Xenograft model Tumor growth inhibition

Pan-CDC25 Inhibition Profile with Defined IC50 Values

BN82002 hydrochloride inhibits all major CDC25 isoforms with comparable potency, displaying IC50 values of 2.4, 3.9, 6.3, 5.4, and 4.6 µM for CDC25A, CDC25B2, CDC25B3, CDC25C, and CDC25C-cat, respectively . This well-characterized profile is essential for studies requiring complete inhibition of the CDC25 family.

Pan-inhibitor CDC25 isoforms Biochemical characterization

Optimal Research Applications for BN82002 Hydrochloride


Validation of CDC25 as a Therapeutic Target in Oncology

Given its validated in vivo efficacy in xenograft models , BN82002 hydrochloride is an ideal chemical probe for preclinical studies aimed at validating CDC25 inhibition as a therapeutic strategy in cancer.

Cell Cycle and Checkpoint Signaling Studies

The well-characterized pan-CDC25 inhibition profile and demonstrated cell cycle arrest in synchronized HeLa cells [1] make BN82002 hydrochloride a valuable tool for dissecting the role of CDC25 phosphatases in G1-S and G2-M transitions.

Phosphatase Selectivity Profiling and Off-Target Assessment

The ~20-fold selectivity over CD45 tyrosine phosphatase positions BN82002 hydrochloride as a benchmark compound for evaluating the selectivity of novel CDC25 inhibitors and for studies requiring minimal interference with CD45 signaling.

Reproducible High-Throughput Screening Assays

The stable hydrochloride salt form ensures consistent activity across experimental replicates, making BN82002 hydrochloride suitable for high-throughput screening campaigns and long-term biochemical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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